2-(Benzylsulfonyl)benzoic acid

Description

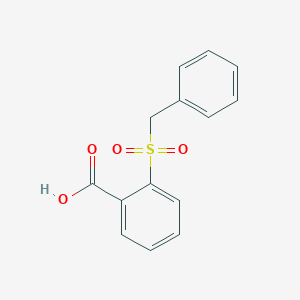

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVRFXQEJYYRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340088 | |

| Record name | 2-(Benzylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13536-21-5 | |

| Record name | 2-(Benzylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzylsulfonyl)benzoic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-(benzylsulfonyl)benzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices.

Introduction

This compound is an aromatic carboxylic acid containing a sulfone functional group. The presence of the electron-withdrawing sulfonyl group and the carboxylic acid moiety on the same aromatic ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules. Its structural features suggest potential applications in areas where related sulfonyl-containing compounds have shown activity, such as in the development of enzyme inhibitors.[1]

The most logical and commonly employed synthetic route to this compound involves a two-step process. The first step establishes the carbon-sulfur bond to form a thioether, which is then oxidized in the second step to the desired sulfone. This guide will detail each of these critical stages.

Part 1: Synthesis of 2-(Benzylthio)benzoic Acid

The initial stage of the synthesis focuses on the formation of the thioether precursor, 2-(benzylthio)benzoic acid. This is typically achieved via a nucleophilic substitution reaction between a sulfur-containing nucleophile and a suitable electrophile.

Reaction Scheme:

Caption: Synthesis of 2-(benzylthio)benzoic acid via nucleophilic substitution.

Mechanistic Insights

The reaction proceeds via an S_N2 mechanism. A base is used to deprotonate the thiol group of 2-mercaptobenzoic acid, forming a thiolate anion. This highly nucleophilic thiolate then attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the C-S bond of the thioether. The choice of a relatively weak base is crucial to avoid unwanted side reactions, such as the deprotonation of the carboxylic acid, which would render it less reactive.

Experimental Protocol: Synthesis of 2-(Benzylthio)benzoic Acid

Materials:

-

2-Mercaptobenzoic acid (thiosalicylic acid)

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-mercaptobenzoic acid in ethanol.

-

Add a solution of 2.0 equivalents of sodium hydroxide in water to the flask while stirring.

-

To this mixture, add 1.1 equivalents of benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield crude 2-(benzylthio)benzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Oxidation of 2-(Benzylthio)benzoic Acid to this compound

The second and final step is the oxidation of the thioether to a sulfone. This transformation is a key step and can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without over-oxidation or degradation of the aromatic ring.

Reaction Scheme:

Caption: Oxidation of 2-(benzylthio)benzoic acid to this compound.

Mechanistic Considerations

The oxidation of a sulfide to a sulfone proceeds in two stages, with the formation of a sulfoxide as an intermediate. The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent. This process is repeated to form the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).[2] The use of a stoichiometric amount of the oxidizing agent is important to control the level of oxidation.

Experimental Protocol: Oxidation to this compound

Materials:

-

2-(Benzylthio)benzoic acid

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Suspend 1.0 equivalent of 2-(benzylthio)benzoic acid in glacial acetic acid in a round-bottom flask.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add an excess (approximately 3.0 equivalents) of 30% hydrogen peroxide to the cooled suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

The product will precipitate out of the solution. If precipitation is not complete, the mixture can be poured into cold water to induce further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual acetic acid and hydrogen peroxide.

-

Dry the product to obtain this compound. Purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Data Summary

| Step | Reactants | Reagents & Solvents | Product | Typical Yield |

| 1 | 2-Mercaptobenzoic acid, Benzyl bromide | NaOH, Ethanol | 2-(Benzylthio)benzoic acid | 85-95% |

| 2 | 2-(Benzylthio)benzoic acid | 30% Hydrogen peroxide, Glacial acetic acid | This compound | 80-90% |

Safety Precautions

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care.

-

Glacial acetic acid is corrosive and has a strong odor. Use in a fume hood.

-

All reactions should be performed with appropriate engineering controls and personal protective equipment.

Conclusion

The synthesis of this compound is a robust and high-yielding two-step process that is accessible in a standard laboratory setting. The key transformations involve a nucleophilic substitution to form a thioether, followed by a controlled oxidation to the sulfone. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably produce this valuable compound for further investigation and application in various fields of chemical science.

References

- Ballari, M. D., et al. (2019). New antifungal agrochemicals, derived from 2-(benzylsulfonyl)benzothiazole.

-

Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (This article provides insight into the precursor sulfoxide.)

-

Organic Syntheses. (n.d.). o-SULFOBENZOIC ANHYDRIDE. [Link]

Sources

An In-depth Technical Guide to 2-(Benzylsulfonyl)benzoic acid

Abstract

This technical guide offers a comprehensive scientific overview of 2-(Benzylsulfonyl)benzoic acid (CAS No. 13536-21-5). Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a robust synthesis protocol, provides in-depth spectroscopic characterization, discusses its applications, and establishes essential safety and handling procedures. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzoic acid core substituted with a benzylsulfonyl group at the ortho position.[1] This structure, comprising both a carboxylic acid and a sulfone functional group, makes it a subject of interest for various chemical transformations and potential applications in medicinal chemistry and material science.

Chemical Structure

The structural formula of this compound is C₁₄H₁₂O₄S.[1] The molecule consists of a benzene ring substituted with a carboxyl group (-COOH) and a benzylsulfonyl group (-SO₂CH₂C₆H₅).

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is presented in Table 1, providing researchers with essential data for experimental design.

| Property | Value | Source |

| CAS Number | 13536-21-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₄S | [1] |

| Molecular Weight | 276.31 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Density | 1.351 g/cm³ | [2] |

| Boiling Point | 529.9 °C at 760 mmHg | [2] |

| Flash Point | 274.3 °C | [2] |

| Appearance | White to off-white solid | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the thioether precursor, 2-(benzylthio)benzoic acid, followed by its oxidation to the corresponding sulfone. This method provides a reliable route with good yields.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-(Benzylthio)benzoic acid (Precursor)

This procedure is adapted from established methods for synthesizing 2-arylthiobenzoic acids, which are valuable intermediates.[3] The reaction involves the nucleophilic substitution of a halogen on a benzoic acid derivative with a thiophenol.

Materials:

-

2-Chlorobenzoic acid

-

Benzyl mercaptan (α-toluenethiol)

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) as solvent

-

Copper powder or Copper(I) iodide (CuI) as catalyst (optional, but recommended)

-

Hydrochloric acid (HCl) for acidification

Step-by-Step Procedure:

-

Base Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorobenzoic acid (1.0 eq) and sodium hydroxide (2.2 eq) in DMF. Stir until a clear solution is obtained.

-

Thiolate Formation: Add benzyl mercaptan (1.1 eq) to the solution. The second equivalent of NaOH deprotonates the thiol to form the more nucleophilic sodium benzylthiolate.

-

Catalyst Addition (Optional): Add a catalytic amount of copper powder or CuI (approx. 0.05 eq). Copper catalysis is known to facilitate Ullmann-type coupling reactions between aryl halides and thiols, increasing the reaction rate and yield.

-

Reaction: Heat the mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Acidification: Acidify the aqueous solution with concentrated HCl until the pH is approximately 2. This protonates the carboxylate, causing the 2-(benzylthio)benzoic acid product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Experimental Protocol: Oxidation to this compound

The oxidation of the thioether to a sulfone is a critical step. Hydrogen peroxide in acetic acid is a common and effective oxidizing system for this transformation.[4]

Materials:

-

2-(Benzylthio)benzoic acid (from Step 2.2)

-

Glacial acetic acid

-

Hydrogen peroxide (H₂O₂, 30% solution)

Step-by-Step Procedure:

-

Dissolution: Suspend the crude 2-(benzylthio)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Oxidant Addition: While stirring, slowly add hydrogen peroxide (2.5-3.0 eq) dropwise to the suspension. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary. The excess H₂O₂ ensures complete oxidation to the sulfone rather than stopping at the sulfoxide intermediate.

-

Reaction: After the addition is complete, heat the mixture to 70-80 °C for 2-3 hours. The solid should dissolve as the reaction progresses.

-

Precipitation: Cool the reaction mixture to room temperature, and then pour it into a beaker of ice-cold water. The this compound product will precipitate as a white solid.

-

Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from an ethanol/water mixture. This step is crucial for removing any unreacted starting material or sulfoxide byproduct.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through a combination of NMR and IR spectroscopy. The expected spectral data are summarized below, based on the known characteristics of benzoic acid and sulfone moieties.[5][6][7]

¹H NMR Spectroscopy

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[7] |

| Aromatic (Benzoic Acid Ring) | 7.5 - 8.2 | Multiplet | 4H | Protons on the benzoic acid ring are deshielded by the electron-withdrawing effects of both the carboxyl and sulfonyl groups. |

| Aromatic (Benzyl Ring) | 7.2 - 7.4 | Multiplet | 5H | Protons on the benzyl group's phenyl ring appear in the typical aromatic region. |

| -CH₂- | ~4.5 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. |

¹³C NMR Spectroscopy

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |

| -C=O (Carboxyl) | 165 - 175 | The carbonyl carbon of a carboxylic acid.[8] |

| Aromatic (ipso-C attached to COOH) | 130 - 135 | |

| Aromatic (ipso-C attached to SO₂) | 138 - 142 | |

| Aromatic (Other) | 125 - 134 | Multiple signals corresponding to the remaining aromatic carbons.[8] |

| -CH₂- (Methylene) | 55 - 65 | The methylene carbon is shifted downfield by the adjacent sulfonyl group. |

Infrared (IR) Spectroscopy

| Functional Group | Approx. Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic broad absorption due to strong hydrogen bonding in carboxylic acid dimers.[7] |

| C=O Stretch (Carboxyl) | 1680 - 1710 | Strong, Sharp | Carbonyl stretch, typical for an aromatic carboxylic acid.[7][9] |

| S=O Stretch (Sulfone) | 1300 - 1350 and 1120 - 1160 | Two Strong, Sharp Bands | Asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfones. |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

Applications in Research and Development

While specific, high-profile applications for this compound are not widely documented in mainstream literature, its structure suggests significant potential as a versatile intermediate in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

The molecule possesses two distinct reactive sites: the carboxylic acid and the aromatic rings.

-

Carboxylic Acid Reactions: The -COOH group can be readily converted into esters, amides, or acid halides, allowing for its incorporation into larger, more complex molecules.[10] This makes it a useful building block for creating libraries of compounds for screening.

-

Aromatic Ring Reactions: The benzene rings can undergo electrophilic substitution reactions.[10][11] The presence of the deactivating carboxyl and sulfonyl groups will primarily direct incoming electrophiles to the meta-positions on the benzoic acid ring.

Potential in Medicinal Chemistry

The sulfone moiety is a key functional group in a variety of pharmaceuticals. Similarly, the benzoic acid scaffold is prevalent in drug design.[12][13] The combination of these two groups in a single molecule makes this compound and its derivatives interesting candidates for:

-

Scaffold for Drug Discovery: It can serve as a starting point for the synthesis of novel compounds to be tested for various biological activities.

-

Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups in known active compounds to modulate properties like solubility, metabolism, and target binding.

Caption: Potential applications derived from the compound's functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets.[14][15]

Hazard Identification

-

GHS Classification:

-

Signal Word: Warning[14]

-

Hazard Statements:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Facilities should be equipped with an eyewash station.[14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, get medical attention.[14]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[14]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[14][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[14]

Conclusion

This compound is a well-defined chemical compound with significant potential as a synthetic intermediate. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The dual functionality of the carboxylic acid and sulfone groups, combined with its aromatic scaffolds, makes it a valuable building block for researchers in organic synthesis and drug discovery. Adherence to the outlined protocols and safety measures will enable scientists to effectively and safely utilize this compound in their research endeavors.

References

- This compound - AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?

- This compound | C14H12O4S | CID 561426 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/561426]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=H51018]

- p-(Benzylsulfonamido)benzoic Acid - The Merck Index. [URL: https://www.rsc.org/Merck-Index/monograph/m2047/pbenzylsulfonamidobenzoic%20acid?q=authorize]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/242381]

- SAFETY DATA SHEET - Fisher Scientific (2-Benzyloxybenzoic acid). [URL: https://www.fishersci.com/msds?productName=AC157140250]

- 13536-21-5, this compound Formula - ECHEMI. [URL: https://www.echemi.com/products/13536-21-5.html]

- Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloro-4-methylsulfonyl-benzoic-acid/]

- Safety Data Sheet Benzoic acid - Redox. [URL: https://store.redox.com/sds/BENZOICACID_AU_SDS.pdf]

- US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents. [URL: https://patents.google.

- Synthesis of benzyl (R)-2-(acetylthio)propanoate (2) and derivatization... - ResearchGate. [URL: https://www.researchgate.

- Benzoic Acid - Structure, Properties, Reactions - Turito. [URL: https://www.turito.com/blog/chemistry/benzoic-acid-structure-properties-and-reactions]

- Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid - ResearchGate. [URL: https://www.researchgate.

- 1531-80-2|2-(Benzylthio)benzoic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/1531-80-2.html]

- An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid - Benchchem. [URL: https://www.benchchem.com/pdf/technical-guide-2-benzylcarbamoyl-benzoic-acid.pdf]

- Sulfone synthesis by oxidation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/S-compounds/sulfones.shtm]

- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c11796]

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. [URL: https://ijarsct.co.in/Paper-10-May-2025.pdf]

- A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5532650/]

- Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. [URL: https://www.chemrj.org/download-article/111]

- Chemical Properties of Benzoic Acid: Detailed Analysis - JustLong. [URL: https://www.justlong.com/chemical-properties-of-benzoic-acid/]

- Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/851.shtm]

- Benzoic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzoic_acid]

- US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents. [URL: https://patents.google.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. [URL: https://www.researchgate.net/figure/IR-spectra-of-benzoic-acid-in-the-regions-of-O-H-a-and-C-O-b-stretching_fig1_26581451]

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/specindexH-J.htm#Benzoic_acid]

- A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. [URL: https://www.chemnovatic.

- Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent - ResearchGate. [URL: https://www.researchgate.

- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. [URL: https://typeset.io/papers/peculiarities-of-nmr-13-c-spectra-of-benzoic-acid-and-1x2w529y]

- 6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Structure_Determination/6.07%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

- 2-(aminosulfonyl) benzoic acid (Ref: IN D5119) - AERU. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/2855.htm]

- Benzoic acid(65-85-0) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/65-85-0_1hnmr.htm]

- Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs - MDPI. [URL: https://www.mdpi.com/1420-3049/24/1/15]

Sources

- 1. This compound | C14H12O4S | CID 561426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. justlonghealth.com [justlonghealth.com]

- 11. Benzoic acid - Wikipedia [en.wikipedia.org]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs [mdpi.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

Foreword: Understanding the Blueprint of a Versatile Pharmacophore

An In-depth Technical Guide to the Molecular Structure of 2-(Benzylsulfonyl)benzoic acid

In the landscape of modern drug discovery, the architectural understanding of a molecule is paramount. It is the foundational blueprint from which we predict, interpret, and modulate biological activity. This compound is a molecule of significant interest, representing a scaffold that bridges rigidity and flexibility, offering a unique platform for therapeutic design. Its derivatives have shown promise as inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in a range of pathologies from glaucoma to cancer.[1][2] This guide moves beyond a simple recitation of data, aiming to provide a deep, mechanistic understanding of the molecule's structure from its covalent framework to its supramolecular assemblies. We will explore not just what the structure is, but why it adopts specific conformations and how these characteristics can be experimentally verified and rationally exploited by researchers in the field.

The Covalent Framework: Defining the Core Identity

The starting point for any structural elucidation is the molecule's fundamental connectivity. This compound is defined by a precise arrangement of its constituent atoms, which dictates its chemical properties and reactivity.

The molecule is composed of three key functional moieties:

-

A Benzoic Acid Unit: This ortho-substituted aromatic carboxylic acid provides a critical site for hydrogen bonding and serves as a rigid anchor.

-

A Sulfonyl Linker: The -SO₂- group is a strong hydrogen bond acceptor and introduces a tetrahedral geometry, influencing the spatial relationship between the two aromatic rings.

-

A Benzyl Group: This terminal phenylmethyl group provides a large, lipophilic region capable of engaging in van der Waals and π-stacking interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 13536-21-5 | [3][4] |

| Molecular Formula | C₁₄H₁₂O₄S | [3][4] |

| Molecular Weight | 276.31 g/mol | [3][5] |

| Exact Mass | 276.045630 Da | [3] |

digraph "2D_Structure" { graph [fontname="Arial", label="2D Structure of this compound", labelloc=t, fontsize=14]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="OH"]; S [label="S", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O3 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O4 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C8 [label="CH₂"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Benzoic acid ring C1 -- C2 [dir=none, style=solid]; C2 -- C3 [dir=none, style=dashed]; C3 -- C4 [dir=none, style=solid]; C4 -- C5 [dir=none, style=dashed]; C5 -- C6 [dir=none, style=solid]; C6 -- C1 [dir=none, style=dashed];

// Substituents on benzoic acid C1 -- C7 [dir=none, style=solid]; C7 -- O1 [dir=none, style=double]; C7 -- O2 [dir=none, style=solid]; C2 -- S [dir=none, style=solid];

// Sulfonyl group S -- O3 [dir=none, style=double]; S -- O4 [dir=none, style=double]; S -- C8 [dir=none, style=solid];

// Benzyl group C8 -- C9 [dir=none, style=solid]; C9 -- C10 [dir=none, style=solid]; C10 -- C11 [dir=none, style=dashed]; C11 -- C12 [dir=none, style=solid]; C12 -- C13 [dir=none, style=dashed]; C13 -- C14 [dir=none, style=solid]; C14 -- C9 [dir=none, style=dashed]; }

Caption: Covalent structure of this compound.

Spectroscopic Signature: Deciphering the Molecular Vibrations and Resonances

Spectroscopy provides empirical evidence of the molecular structure. A combined analysis of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of the covalent framework and offers insights into the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound in a solvent like DMSO-d₆ would exhibit characteristic signals corresponding to each unique proton and carbon environment.[3]

Predicted ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield shift. |

| 7.9 - 8.1 | Multiplet | 4H | Aromatic (Benzoic) | Protons on the benzoic acid ring, deshielded by the electron-withdrawing COOH and SO₂ groups. |

| 7.2 - 7.4 | Multiplet | 5H | Aromatic (Benzyl) | Protons on the terminal benzyl ring, exhibiting standard aromatic region chemical shifts. |

| ~4.5 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the sulfonyl group and the benzyl ring. |

Predicted ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C=O | Carboxylic acid carbonyl carbon. |

| 130 - 140 | Aromatic Quaternary | Quaternary carbons of both aromatic rings, including the carbons attached to the COOH and SO₂ groups. |

| 125 - 130 | Aromatic CH | Aromatic methine carbons from both rings. |

| ~60 | -CH₂- | Methylene carbon, shifted downfield by the adjacent sulfonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid method for structural confirmation.[3][6]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 2500 | Carboxylic Acid | O-H stretch (broad due to H-bonding) |

| 1710 - 1680 | Carboxylic Acid | C=O stretch (strong) |

| 1350 - 1300 & 1160 - 1120 | Sulfonyl | Asymmetric & Symmetric S=O stretch (strong) |

| 1600 - 1450 | Aromatic | C=C ring stretches |

| 3100 - 3000 | Aromatic/Alkene | C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.[3] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₄H₁₂O₄S by matching the experimental mass to the calculated exact mass of 276.0456 Da.

Plausible Fragmentation Pathways:

-

Loss of Benzyl Radical: [M - C₇H₇]⁺, cleavage of the S-CH₂ bond.

-

Loss of Phenylmethyl Radical: [M - CH₂C₆H₅]⁺.

-

Loss of SO₂: [M - SO₂]⁺.

-

Decarboxylation: [M - COOH]⁺.

Conformational Landscape: The Three-Dimensional Reality

While the 2D structure defines connectivity, the molecule's function is dictated by its 3D shape. The overall conformation of this compound is primarily determined by the rotation around the C(aryl)-S and S-CH₂ bonds.

Caption: Key torsional angles (τ₁ and τ₂) governing conformation.

Studies on structurally related sulfinyl compounds suggest a strong preference for an anti conformation regarding the arrangement of the aryl groups, where the torsion angle places them far apart to minimize steric hindrance.[2] This preference is likely maintained in the sulfonyl analogue. The bulky nature of the ortho-carboxyl group and the benzyl group will favor a staggered conformation to reduce steric clash, significantly influencing how the molecule presents its functional groups for interaction with a biological target like an enzyme's active site.

Supramolecular Assembly: The Power of Intermolecular Forces

In the solid state, individual molecules interact to form a highly ordered crystal lattice. For this compound, the most dominant intermolecular interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups. This is a classic and highly stable motif for carboxylic acids.[7][8]

Caption: R¹ represents the 2-(benzylsulfonyl)phenyl group.

Beyond this primary interaction, weaker forces such as C-H···O contacts and potential π-π stacking between the phenyl rings of adjacent dimers contribute to the overall stability of the crystal lattice.[2] Understanding this packing is crucial for solid-state characterization, formulation, and addressing issues like polymorphism.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.[9] The following protocol outlines a self-validating workflow for achieving this.

Objective: To grow diffraction-quality single crystals and determine the molecular and crystal structure of this compound.

Methodology:

-

Purification: The starting material must be of the highest purity (>99%). This is a critical self-validating step; impurities inhibit crystallization. Recrystallize the compound from a suitable solvent system (e.g., ethanol/water) until purity is confirmed by NMR and HPLC.

-

Crystal Growth Screening:

-

Dissolve the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile) to near saturation at a slightly elevated temperature.

-

Employ slow evaporation, slow cooling, and solvent/anti-solvent vapor diffusion techniques in parallel. The causality here is that slow, near-equilibrium processes are required to allow molecules to order into a single lattice rather than crashing out as an amorphous powder or polycrystalline mass.

-

Set up trials in small vials or a 96-well crystallization plate.

-

-

Crystal Harvesting and Mounting:

-

Once suitable crystals (typically >0.1 mm in all dimensions, with sharp edges and no visible defects) have formed, carefully harvest one using a cryoloop.

-

Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation and preserving the crystal structure. This is a critical step for data quality.

-

-

Data Collection:

-

Mount the frozen crystal on a goniometer head in the cold stream (100 K) of an X-ray diffractometer.

-

Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation. The choice of radiation depends on the crystal's absorption characteristics.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the structure using direct methods or dual-space algorithms to generate an initial electron density map.

-

Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges and quality indicators (e.g., R-factors) are minimized.[9]

-

A Plausible Synthetic Workflow

A robust understanding of a molecule's structure is complemented by knowledge of its synthesis. A common and efficient route to aryl sulfones is the oxidation of the corresponding aryl sulfide.

Caption: A typical workflow for the synthesis of the target compound.

Experimental Protocol: Oxidation of 2-(Benzylthio)benzoic acid

Objective: To synthesize this compound from its sulfide precursor.[10]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(benzylthio)benzoic acid (1 equivalent) in glacial acetic acid.

-

Oxidation: Cool the solution in an ice bath. Add hydrogen peroxide (30% aq. solution, ~2.5 equivalents) dropwise, ensuring the internal temperature does not exceed 25 °C. The causality for the slow, cooled addition is to control the exothermicity of the oxidation and prevent over-oxidation or side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This provides a self-validating checkpoint for reaction completion.

-

Workup: Pour the reaction mixture into a beaker of ice water. The product should precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and melting point analysis, comparing the data to the expected signatures outlined in this guide.

Conclusion

The molecular structure of this compound is a composite of its robust covalent framework, predictable spectroscopic signatures, and a conformationally aware three-dimensional architecture. Its propensity to form strong hydrogen-bonded dimers governs its solid-state behavior. For the medicinal chemist and drug development professional, this detailed structural knowledge is not merely academic; it is the essential lens through which we can understand its interactions with complex biological systems like carbonic anhydrases and rationally design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold. Available from: [Link]

-

PubChem. Benzoic acid, 2-((phenylsulfonyl)amino)-. National Center for Biotechnology Information. Available from: [Link]

-

CNR-IRIS. Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Available from: [Link]

-

PubChem. Benzoic acid, 2-(phenylsulfonyl)hydrazide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Available from: [Link]

-

The Merck Index Online. p-(Benzylsulfonamido)benzoic Acid. Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Available from: [Link]

-

ResearchGate. One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. Available from: [Link]

-

University of Hertfordshire. 2-(aminosulfonyl) benzoic acid (Ref: IN D5119). AERU. Available from: [Link]

-

PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. National Institutes of Health. Available from: [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available from: [Link]

-

PubMed Central. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. Available from: [Link]

- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.

-

CrystEngComm. Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions. Royal Society of Chemistry. Available from: [Link]

- Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Available from: [Link]

-

PubMed Central. X ray crystallography. National Institutes of Health. Available from: [Link]

-

Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.cnr.it [iris.cnr.it]

- 3. This compound | C14H12O4S | CID 561426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 13536-21-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Benzylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylsulfonyl)benzoic acid, with the IUPAC name This compound , is an organic compound featuring a benzoic acid core substituted with a benzylsulfonyl group at the ortho position.[1] Its chemical formula is C₁₄H₁₂O₄S, and it has a molecular weight of 276.31 g/mol .[1] This molecule is of significant interest to the medicinal chemistry and drug development communities due to the presence of the sulfonyl and carboxylic acid functional groups, which are known to be important pharmacophores. The sulfonyl group, in particular, can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[2] This guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13536-21-5 | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₄S | PubChem[1] |

| Molecular Weight | 276.31 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted) |

Synthesis of this compound

Reaction Scheme

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Benzylthio)benzoic acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzoic acid (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until the acid is fully deprotonated, forming the thiolate salt.

-

Alkylation: To the stirred solution, add benzyl bromide (1.05 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Isolation and Purification: Collect the crude 2-(benzylthio)benzoic acid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Oxidation to this compound

-

Dissolution: Dissolve the 2-(benzylthio)benzoic acid (1.0 equivalent) from Step 1 in glacial acetic acid in a round-bottom flask.

-

Oxidant Addition: Add an excess of an oxidizing agent, such as 30% hydrogen peroxide (2.2-3.0 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution in portions, while maintaining the temperature with an ice bath to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight or gently heat to 50-60 °C for a few hours to ensure complete oxidation to the sulfone. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into cold water to precipitate the product.

-

Isolation and Purification: Collect the crude this compound by vacuum filtration, wash thoroughly with water to remove any remaining acetic acid and oxidant byproducts, and dry. Recrystallization from an appropriate solvent will yield the purified product.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While publicly available, fully interpreted spectra are limited, the expected characteristic signals are discussed below based on the known spectral data of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzoic acid and benzyl groups, as well as the methylene protons.

-

Aromatic Protons (Benzoic Acid Moiety): These protons will appear in the downfield region, typically between δ 7.5 and 8.2 ppm. The substitution pattern will lead to a complex splitting pattern.

-

Aromatic Protons (Benzyl Moiety): The five protons of the phenyl ring of the benzyl group will likely appear as a multiplet in the region of δ 7.2-7.4 ppm.

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge will give rise to a singlet in the range of δ 4.5-5.0 ppm.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.

-

Aromatic Carbons: The aromatic carbons of both the benzoic acid and benzyl rings will show signals in the typical aromatic region of δ 125-140 ppm. The carbon attached to the sulfonyl group and the carboxylic acid group will be shifted further downfield.

-

Methylene Carbon (-CH₂-): The methylene carbon signal is anticipated to be in the region of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[3]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will be present around 1700 cm⁻¹, characteristic of the carbonyl group in an aromatic carboxylic acid.[3]

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfone group, appearing in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-H Stretches (Aromatic): Signals for the aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 276. The fragmentation pattern would be expected to show characteristic losses.

-

Loss of the Benzyl Group: A prominent fragment would likely correspond to the loss of the benzyl radical (C₇H₇•), resulting in an ion at m/z 185.

-

Loss of the Carboxyl Group: Fragmentation involving the loss of the carboxyl group (•COOH) would lead to an ion at m/z 231.

-

Further Fragmentations: Subsequent losses of SO₂ from fragment ions are also plausible.

Potential Applications in Drug Discovery and Development

The incorporation of a sulfonyl group into a molecular scaffold is a well-established strategy in medicinal chemistry to improve the pharmacological profile of a compound.[2] Sulfones are generally stable to metabolic degradation and can act as hydrogen bond acceptors, potentially enhancing binding affinity to biological targets.[4]

The presence of the carboxylic acid group provides a handle for forming salts to improve solubility and bioavailability, or for derivatization to create esters and amides as prodrugs. Given these features, this compound and its derivatives are attractive candidates for screening in various therapeutic areas, including but not limited to:

-

Anti-inflammatory agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential activity in this area.

-

Antimicrobial agents: Sulfonyl-containing compounds have a long history as antimicrobial agents.

-

Enzyme inhibitors: The sulfonyl and carboxylic acid moieties can interact with the active sites of various enzymes.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has outlined its key physicochemical properties, a plausible synthetic route, and the expected spectroscopic features for its characterization. The presence of both the sulfonyl and carboxylic acid functional groups makes it a versatile scaffold for the development of novel therapeutic agents. Further research into its synthesis and biological activities is warranted to fully explore its potential.

References

-

ResearchGate. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Tetrahedron, 187, 134915. Available from: [Link]

-

ResearchGate. (2025). Application of Sulfonyl in Drug Design. Available from: [Link]

-

Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561426, this compound. PubChem. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C14H12O4S | CID 561426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. faculty.fiu.edu [faculty.fiu.edu]

An In-depth Technical Guide to the Synthesis of 2-(Benzylsulfonyl)benzoic Acid

Introduction

2-(Benzylsulfonyl)benzoic acid is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety ortho-substituted with a benzylsulfonyl group, provides a versatile scaffold for the development of novel compounds. This guide offers a comprehensive exploration of the primary and alternative synthetic routes to this target molecule, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic strategy.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, intermediates, and the final product is crucial for successful synthesis, purification, and characterization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 140-142 | 285 | White to pale cream crystals[1] |

| Thiosalicylic Acid | C₇H₆O₂S | 154.19 | 162-165 | 298.6 | Sulfur-yellow solid[2][3] |

| Benzyl Mercaptan | C₇H₈S | 124.21 | -30 | 194-195 | Colorless liquid, strong odor[4][5] |

| Benzyl Bromide | C₇H₇Br | 171.04 | -3 | 198-199 | Colorless to pale yellow liquid[6] |

| 2-(Benzylthio)benzoic Acid | C₁₄H₁₂O₂S | 244.31 | N/A | N/A | Solid |

| 2-Sulfobenzoic Anhydride | C₇H₄O₄S | 184.17 | 116 | 184-186 (at 18 mmHg) | White to off-white solid[7] |

| This compound | C₁₄H₁₂O₄S | 276.31 | N/A | N/A | Solid [8] |

Primary Synthetic Route: Two-Step Synthesis via Thioether Intermediate

The most established and reliable method for the synthesis of this compound proceeds through a two-step sequence: the formation of a 2-(benzylthio)benzoic acid intermediate, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of 2-(Benzylthio)benzoic Acid Intermediate

This intermediate can be prepared via two primary pathways, each with its own set of advantages and considerations.

Pathway 1A: From Thiosalicylic Acid and Benzyl Bromide

This pathway involves the S-alkylation of thiosalicylic acid with benzyl bromide. The reaction is a nucleophilic substitution where the thiolate, formed by deprotonation of the thiol group of thiosalicylic acid, acts as the nucleophile, and benzyl bromide is the electrophile.

Causality of Experimental Choices:

-

Base: A base such as sodium bicarbonate is used to deprotonate the thiol group of thiosalicylic acid, forming the more nucleophilic thiolate anion.

-

Solvent: A polar aprotic solvent like DMF/1,4-dioxane is suitable for this Sₙ2 reaction, as it can dissolve the reactants and does not interfere with the nucleophile.[9]

Experimental Protocol (Based on analogous reactions[9]):

-

In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq) in a 1:1 mixture of DMF and 1,4-dioxane.

-

Add sodium bicarbonate (1.0 eq) to the solution and stir at room temperature.

-

To this suspension, add benzyl bromide (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium chloride solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzylthio)benzoic acid.

-

Purify the crude product by recrystallization.

Pathway 1B: From 2-Chlorobenzoic Acid and Benzyl Mercaptan

This approach involves a nucleophilic aromatic substitution reaction. While typically less facile than S-alkylation, the presence of the carboxylate group can activate the aromatic ring towards substitution. The use of a copper catalyst is often employed to facilitate this type of transformation.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the benzyl mercaptan to form the nucleophilic thiolate.

-

Catalyst: A copper catalyst, such as copper(I) iodide, is often necessary to promote the coupling of the aryl halide with the thiol.

-

Solvent: A high-boiling aprotic solvent is typically used to drive the reaction to completion.

Experimental Protocol (Based on analogous reactions for 2-arylthiobenzoic acids[10]):

-

In a reaction vessel, combine 2-chlorobenzoic acid (1.1-1.3 eq), benzyl mercaptan (1.0 eq), and a suitable base (e.g., lithium hydroxide).

-

Add a catalytic amount of copper(I) iodide.

-

Heat the mixture in a high-boiling aprotic solvent (or neat) to 170-200 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add water.

-

Acidify the aqueous phase with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain crude 2-(benzylthio)benzoic acid.

-

Recrystallize from an appropriate solvent for purification.

Step 2: Oxidation of 2-(Benzylthio)benzoic Acid to this compound

The thioether intermediate is oxidized to the corresponding sulfone. This transformation is a key step and can be achieved using various oxidizing agents.

Oxidizing Agents and Rationale:

-

Hydrogen Peroxide in Acetic Acid: This is a common and effective method for oxidizing sulfides to sulfones. Peracetic acid, formed in situ from the reaction of hydrogen peroxide and acetic acid, is a powerful oxidant. The reaction is typically exothermic and requires careful temperature control.

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert sulfides to sulfones. The reaction is often carried out in a biphasic system or in a solvent that can solubilize both the organic substrate and the inorganic oxidant. Careful control of stoichiometry is necessary to avoid over-oxidation of other functional groups.

Experimental Protocol (Based on analogous sulfide oxidations[11]):

-

Dissolve 2-(benzylthio)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide (approximately 2.2 eq for the conversion of sulfide to sulfone) to the stirred solution, maintaining the temperature below 20-25 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench any excess peroxide by the addition of a reducing agent (e.g., sodium bisulfite solution).

-

Precipitate the product by adding the reaction mixture to ice water.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Alternative Synthetic Route: From 2-Sulfobenzoic Anhydride

An alternative, though less documented, approach involves the direct introduction of the benzyl group to a pre-formed sulfonic acid derivative. 2-Sulfobenzoic anhydride is a potential starting material for such a transformation.

Conceptual Pathway: Reaction with a Benzyl Nucleophile

Theoretically, a strong benzyl nucleophile, such as a Grignard reagent (benzylmagnesium chloride or bromide), could react with 2-sulfobenzoic anhydride. The nucleophilic attack would likely occur at one of the electrophilic centers of the anhydride. However, it's important to note that the reaction of Grignard reagents with sulfonyl-containing compounds can sometimes be complex and may lead to unexpected products.[12]

Challenges and Considerations:

-

Reactivity of the Anhydride: 2-Sulfobenzoic anhydride has two electrophilic centers: the carbonyl carbon and the sulfonyl sulfur. The regioselectivity of the Grignard reagent's attack would need to be controlled.

-

Potential for Rearrangement: As noted in the literature, benzylmagnesium halides can undergo rearrangement under certain conditions, which could lead to the formation of undesired side products.[12]

-

Lack of Direct Precedent: There is a lack of specific, well-established protocols for this particular transformation in the scientific literature, making it a more exploratory and less reliable route compared to the two-step synthesis.

Due to these challenges, this route is considered more speculative and would require significant optimization and characterization of the reaction products.

Comparative Analysis of Synthetic Routes

| Feature | Primary Route (Two-Step) | Alternative Route (from Anhydride) |

| Reliability | High, well-established chemistry | Low, speculative with potential for side reactions |

| Starting Material Availability | Readily available | Readily available |

| Number of Steps | Two | One (in theory) |

| Scalability | Generally good | Potentially problematic due to Grignard reaction complexities |

| Predictability | High | Low, requires significant process development |

Conclusion

For the synthesis of this compound, the two-step route commencing with the formation of a 2-(benzylthio)benzoic acid intermediate, followed by its oxidation, is the most robust and recommended strategy. This approach is well-precedented, high-yielding, and allows for straightforward purification and characterization of the intermediate and final product. While the alternative route utilizing 2-sulfobenzoic anhydride is conceptually plausible, it presents significant challenges in terms of reactivity, selectivity, and a lack of established protocols, making it a less practical choice for routine synthesis. Researchers and drug development professionals should prioritize the two-step method for reliable and scalable access to this important chemical entity.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzyl Bromide: Properties, Applications, and Industry Insights. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Handling of Benzyl Mercaptan. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

Chemsrc. (2023). Thiosalicylic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of benzyl mercaptan. Retrieved from [Link]

-

Iranian Journal of Pharmaceutical Research. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.

-

PubChem. (n.d.). Benzyl mercaptan. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids.

-

Synthesis-Reaction. (n.d.). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic anhydride. Retrieved from [Link]

-

Digital Commons @ NJIT. (1973). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Retrieved from [Link]

-

Cardiff University. (2022). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Retrieved from [Link]

-

Quora. (n.d.). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? Retrieved from [Link]

-

Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

-

Journal of the American Chemical Society. (1930). Abnormal Reactions of Benzylmagnesium Chloride. Retrieved from [Link]

-

PubMed. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-AMYLBENZENE. Retrieved from [Link]

-

ResearchGate. (2016). Solvent-free oxidation of benzyl alcohol to benzoic acid by TBHP peroxide. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Sulfobenzoic acid cyclic anhydride | C7H4O4S | CID 65729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-Sulfobenzoic acid cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]

- 8. reddit.com [reddit.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to 2-(Benzylsulfonyl)benzoic Acid: Synthesis, Properties, and Potential as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-(benzylsulfonyl)benzoic acid, a molecule of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, and explores its potential biological activity, with a particular focus on its role as a carbonic anhydrase inhibitor. Drawing parallels with its well-studied sulfinyl analog, this guide synthesizes existing knowledge to present a holistic view of this compound for researchers and professionals in drug discovery and development.

Introduction

This compound is an organic compound featuring a benzoic acid moiety substituted with a benzylsulfonyl group at the ortho position. Its structural similarity to known bioactive molecules, particularly inhibitors of metalloenzymes, has made it a subject of interest in the field of medicinal chemistry. The presence of both a carboxylic acid and a sulfonyl group provides multiple points for potential interaction with biological targets, making it a compelling scaffold for drug design.

This guide aims to consolidate the available scientific literature on this compound, offering a detailed overview of its synthesis, chemical characteristics, and, most importantly, its prospective therapeutic applications. A significant portion of this review is dedicated to its hypothesized role as an inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in a variety of physiological and pathological processes.

Chemical and Physical Properties

This compound, with the molecular formula C₁₄H₁₂O₄S, possesses a unique set of physicochemical properties that are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13536-21-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₄S | [1] |

| Molecular Weight | 276.31 g/mol | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

The presence of the carboxylic acid group confers acidic properties to the molecule, while the sulfonyl group and the two aromatic rings contribute to its lipophilicity, as indicated by the XLogP3 value. These properties are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzoic acid and benzyl bromide. The first step involves a nucleophilic substitution to form the thioether precursor, 2-(benzylthio)benzoic acid. The subsequent step is the oxidation of the sulfide to the corresponding sulfone.

Diagram 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(benzylthio)benzoic acid

This procedure is adapted from the synthesis of related aryl sulfides.

-

Dissolution of Starting Material: Dissolve 2-mercaptobenzoic acid in a suitable solvent system, such as a mixture of ethanol and water, containing a base like sodium hydroxide. The base deprotonates the thiol group, forming a thiolate which is a more potent nucleophile.

-

Addition of Benzyl Bromide: To the stirred solution of the thiolate, add benzyl bromide dropwise at room temperature. The thiolate will displace the bromide ion in an Sₙ2 reaction to form the thioether.

-

Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product, 2-(benzylthio)benzoic acid.

-

Purification: Collect the precipitate by filtration, wash with water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation of 2-(benzylthio)benzoic acid to this compound

This protocol is based on general procedures for the oxidation of sulfides to sulfones using hydrogen peroxide.

-

Dissolution of Sulfide: Dissolve the 2-(benzylthio)benzoic acid from Step 1 in glacial acetic acid.

-

Addition of Oxidizing Agent: To the stirred solution, add an excess of 30% hydrogen peroxide (H₂O₂) dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours to ensure complete oxidation of the sulfide to the sulfone.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and any residual hydrogen peroxide, and dry. Recrystallization from an appropriate solvent system can be performed to obtain highly pure this compound.

Biological Activity: A Focus on Carbonic Anhydrase Inhibition

The primary therapeutic potential of this compound lies in its probable role as a carbonic anhydrase (CA) inhibitor. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and certain types of cancer.

The Precedent: 2-(Benzylsulfinyl)benzoic Acid

Extensive research has been conducted on the structurally similar analog, 2-(benzylsulfinyl)benzoic acid. This compound has been identified as a potent and selective inhibitor of several human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII.[2] The sulfinyl analog exhibits an atypical mechanism of inhibition, binding to a region adjacent to the active site and locking the catalytically crucial His64 residue in an "out" conformation, thereby disrupting the proton shuttle mechanism essential for enzymatic activity.

The Sulfonyl Analog: A Strong Candidate for CA Inhibition

Given that the sulfonyl group is the oxidized form of the sulfinyl group, it is highly probable that this compound also acts as a carbonic anhydrase inhibitor. One study directly mentions that "2-(benzenesulfonyl)-benzoic acid" acts by disrupting the catalytic process of hCA, providing a direct, albeit brief, confirmation of this activity. The sulfonyl group, being a strong hydrogen bond acceptor, can potentially form key interactions within the enzyme's active site or the allosteric pocket identified for its sulfinyl counterpart.

Diagram 2: Proposed mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for a series of this compound derivatives are not yet widely available, insights can be drawn from the extensive work on related benzenesulfonamides and other CA inhibitors.

-

The Sulfonyl Group: The SO₂ moiety is a key pharmacophore. Its oxygen atoms can act as hydrogen bond acceptors, interacting with amino acid residues in the enzyme's binding pocket.

-

The Carboxylic Acid Group: The ortho-positioned carboxylic acid is crucial. It can form important hydrogen bonds or salt bridges with basic residues, contributing significantly to the binding affinity and potentially influencing the inhibitor's orientation.

-

The Benzyl Group: The benzyl moiety can engage in hydrophobic interactions within the active site, contributing to the overall binding affinity and potentially influencing selectivity among different CA isoforms. Modifications to the phenyl ring of the benzyl group could be a key area for optimizing potency and selectivity.

Experimental Protocol for Carbonic Anhydrase Inhibition Assay

To quantitatively assess the inhibitory potential of this compound, a standard in vitro carbonic anhydrase inhibition assay can be employed. This assay typically measures the inhibition of the esterase activity of a purified CA isoform.

-

Reagents and Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Test compound: this compound dissolved in DMSO.

-

Positive control: A known CA inhibitor (e.g., Acetazolamide).

-

96-well microplate and a microplate reader.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or control solution.

-

Incubate the plate at room temperature for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate (p-NPA) to all wells.

-